2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine is a chemical compound with significant interest in medicinal chemistry and materials science. It is classified as an indazole derivative, which is a class of compounds known for their diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a potential candidate for research in therapeutic applications.
This compound falls under the category of organic compounds, specifically amines and heterocycles. Its structure features an indazole moiety, which contributes to its pharmacological properties.
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine typically involves several key steps:
Industrial production methods may optimize reaction conditions to enhance yield and purity, employing catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
The molecular formula for 2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine is C13H19N3. The structural representation can be described as follows:
Property | Data |
---|---|
Molecular Weight | 217.31 g/mol |
IUPAC Name | 2,2-dimethyl-3-(1-methylindazol-3-yl)propan-1-amine |
InChI | InChI=1S/C13H19N3/c1-13(2,9-14)8-11-10-6-4-5-7-12(10)16(3)15-11/h4-7H,8-9,14H2,1-3H3 |
InChI Key | KNWNJUWXHTUHKD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC1=NN(C2=CC=CC=C21)C)CN |
This data highlights the complexity and specificity of the compound's structure.
2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions:
The products formed depend on specific conditions and reagents used during these reactions. For example, oxidation may yield oxides while substitution can introduce various functional groups.
The mechanism of action for 2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The indazole ring interacts with specific binding sites on these targets, leading to alterations in their activity. This interaction can result in various biological effects based on the target and associated pathways involved.
The physical properties of 2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amine include:
2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propan-1-amines have several applications in scientific research:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: